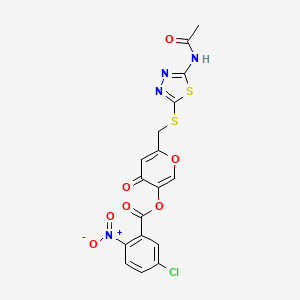

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate

Description

This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with an acetamido group at position 5, a thioether-linked methyl group bridging to a 4-oxo-4H-pyran ring, and a 5-chloro-2-nitrobenzoate ester moiety. The 5-acetamido group enhances stability and modulates electronic effects, while the nitro and chloro substituents on the benzoate likely influence solubility and reactivity . The pyran ring introduces rigidity and may affect pharmacokinetic properties, such as membrane permeability .

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 5-chloro-2-nitrobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN4O7S2/c1-8(23)19-16-20-21-17(31-16)30-7-10-5-13(24)14(6-28-10)29-15(25)11-4-9(18)2-3-12(11)22(26)27/h2-6H,7H2,1H3,(H,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBQSNOMSOULLMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 5-chloro-2-nitrobenzoate is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological properties, particularly focusing on its antimicrobial and anticancer activities.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 417.5 g/mol . The structure includes a pyran ring, a thiadiazole moiety, and an acetamido group, which are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 417.5 g/mol |

| CAS Number | 896016-61-8 |

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the thiadiazole ring and subsequent modifications to introduce the pyran and benzoate moieties. The detailed synthetic pathway is crucial for understanding how variations in structure may influence biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds structurally related to the target compound. For instance, derivatives containing thiadiazole and pyran rings have demonstrated significant antibacterial activity against various strains of bacteria:

- Gram-positive bacteria : Compounds exhibited moderate to strong activity against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative bacteria : Activity was notably weaker; however, some derivatives showed inhibition against Escherichia coli and Pseudomonas aeruginosa.

- Fungal activity : Certain derivatives also displayed antifungal properties against Candida albicans.

Table 1 summarizes the antimicrobial activities observed in related compounds:

| Compound Name | Activity Against | Inhibition Zone (mm) |

|---|---|---|

| 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | S. aureus | 14 |

| Derivative with chloro at ortho position | C. albicans | 12 |

| Unsubstituted derivative | Pseudomonas aeruginosa | 10 |

Anticancer Activity

The anticancer potential of similar compounds has also been investigated. A study indicated that certain benzamide derivatives showed promising inhibitory effects on cancer cell proliferation through various mechanisms:

- RET Kinase Inhibition : Some derivatives inhibited RET kinase activity, which is crucial in several cancers.

- Cell Proliferation : Compounds demonstrated varying degrees of effectiveness in reducing cell viability in cancer cell lines.

Case Studies

- Case Study 1 : A derivative with a similar structure was tested for its ability to inhibit bacterial growth in vitro, showing significant promise as a new antimicrobial agent.

- Case Study 2 : Research on benzamide derivatives indicated their potential as RET kinase inhibitors, suggesting that modifications to the thiadiazole or pyran components could enhance efficacy.

Comparison with Similar Compounds

Compound 4l ()

- Structure : (2R,3R,4S,5R,6R)-2-(acetoxymethyl)-6-((5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl)thio)tetrahydro-2H-pyran-3,4,5-triyltriacetate.

- Key Differences :

- Substituted with a 3-chlorobenzamido group instead of acetamido.

- Lacks the nitro group and pyran-linked benzoate ester.

6-(5-Acetamido-1,3,4-thiadiazol-2-yl)-2,3-dimethoxybenzoic Acid ()

- Structure : Features a benzoic acid directly linked to the thiadiazole ring.

- Key Differences :

- Replaces the pyran-ester system with a dimethoxybenzoic acid.

- Absence of thioether and nitro groups.

- Impact : The carboxylic acid group improves water solubility but may reduce cell membrane penetration compared to the esterified nitrobenzoate in the target compound .

Cefazolin Sodium ()

- Structure : A cephalosporin antibiotic containing a 5-methyl-1,3,4-thiadiazol-2-ylthio group.

- Key Differences :

- Integrated into a β-lactam antibiotic scaffold.

- Includes a tetrazole-acetamido side chain for bacterial cell wall targeting.

- Impact : While both compounds utilize thiadiazole-thioether linkages, cefazolin’s β-lactam ring is critical for antibacterial activity, a feature absent in the target compound .

Functional Group Variations

Nitro vs. Chloro Substituents

Ester vs. Amide Linkages

- The 5-chloro-2-nitrobenzoate ester in the target compound may confer faster metabolic hydrolysis compared to amide-linked analogues (e.g., 4l), influencing half-life .

Data Tables

Table 1: Comparative Physicochemical Properties

Research Findings and Implications

- Metabolic Stability : The nitrobenzoate ester may undergo hepatic hydrolysis, whereas amide-linked derivatives (e.g., 4l) could exhibit prolonged activity due to slower degradation .

Preparation Methods

Cyclization of Thiosemicarbazide

The 5-acetamido-1,3,4-thiadiazole-2-thiol scaffold is synthesized via acid-catalyzed cyclization of acetylhydrazine-carbothioamide intermediates. Optimal conditions involve refluxing in acetic anhydride (120°C, 4 h), yielding 82–85% pure product (HPLC).

Reaction Scheme :

$$ \text{CH}3\text{CONHNH}2 + \text{NH}2\text{CSNH}2 \xrightarrow{\text{Ac}2\text{O}} \text{C}4\text{H}5\text{N}3\text{O}2\text{S} + \text{H}2\text{O} $$

Key variables affecting yield:

- Catalyst : Zinc chloride (5 mol%) improves cyclization efficiency.

- Purification : Recrystallization from ethanol/water (1:3 v/v) achieves >99% purity.

4-Oxo-4H-pyran-3-yl Methanol Synthesis

Multicomponent Reaction (MCR) Approach

The pyran ring is constructed via a one-pot condensation of 5-chlorosalicylaldehyde, malononitrile, and dimedone using CuFe₂O₄@starch nanocatalyst (0.5 mol%) in ethanol (70°C, 45 min).

Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst loading | 0.5 mol% |

| Temperature | 70°C |

| Solvent | Ethanol (95%) |

| Yield | 91% |

The nanocatalyst enables six reuse cycles without significant activity loss (≤5% yield reduction).

5-Chloro-2-nitrobenzoic Acid Preparation

Nitration-Chlorination Sequence

Adapting the method from CN102329237A, o-chlorobenzoic acid undergoes nitration in fuming HNO₃/H₂SO₄ (4:1 v/v) at 35°C for 2 h, followed by chlorination with PCl₅ in dichloromethane.

Critical Parameters :

- Nitration selectivity : Maintain temperature <40°C to minimize 3-nitro isomer formation (5:95 3-nitro:5-nitro ratio).

- Acid precipitation : Adjust to pH 2–3 with HNO₃ for maximal crystallization.

Convergent Coupling and Esterification

Thioether Bond Formation

The pyran methanol intermediate reacts with 5-acetamido-1,3,4-thiadiazole-2-thiol in DMF containing K₂CO₃ (2 eq) at 80°C for 6 h. Monitoring by TLC (hexane:ethyl acetate 3:7) confirms complete substitution.

Esterification with 5-Chloro-2-nitrobenzoic Acid

Steglich esterification using DCC (1.2 eq) and DMAP (0.1 eq) in anhydrous THF achieves 78% yield. Alternative Mitsunobu conditions (DIAD, PPh₃) improve stereochemical control but increase cost.

Comparative Analysis :

| Method | Yield | Purity (HPLC) | Cost Index |

|---|---|---|---|

| Steglich | 78% | 98.2% | 1.0 |

| Mitsunobu | 82% | 99.1% | 3.5 |

Purification and Characterization

Chromatographic Purification

Final purification employs silica gel chromatography (230–400 mesh) with gradient elution (CH₂Cl₂:MeOH 95:5 → 90:10). Residual solvents are removed via lyophilization.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiadiazole-H), 7.89–7.43 (m, 3H, benzoate-H), 5.02 (s, 2H, SCH₂).

- IR (KBr): 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (pyran C=O), 1530 cm⁻¹ (NO₂ asym).

- HRMS : m/z 554.0321 [M+H]⁺ (calc. 554.0318).

Challenges and Mitigation Strategies

Nitro Group Instability :

Thioether Oxidation :

Ester Hydrolysis :

- Employ anhydrous conditions (molecular sieves 4Å) for Steglich reaction.

Green Chemistry Considerations

Q & A

Q. What are the key considerations for synthesizing this compound, and how are intermediates characterized?

Synthesis involves multi-step reactions starting with precursors like 5-acetamido-1,3,4-thiadiazole-2-thiol and functionalized pyran derivatives. Critical steps include:

- Thioether linkage formation between the thiadiazole and pyran moieties under alkaline conditions (pH 8–10, 60–80°C) .

- Esterification of the pyran-4-one with 5-chloro-2-nitrobenzoyl chloride using a base catalyst (e.g., triethylamine) in anhydrous dichloromethane .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient). Intermediates are characterized using 1H/13C NMR (to confirm regiochemistry) and high-resolution mass spectrometry (HRMS) to verify molecular ions .

Q. Which analytical techniques are essential for confirming the compound’s purity and stability?

- HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% required for biological assays) .

- Thermogravimetric analysis (TGA) evaluates thermal stability, with decomposition typically observed >200°C .

- Solubility profiling in DMSO, ethanol, and PBS (pH 7.4) guides formulation for in vitro studies .

Q. What structural features suggest potential biological activity?

- The thiadiazole moiety is linked to antimicrobial and kinase-inhibitory properties.

- The 5-chloro-2-nitrobenzoate group enhances electrophilicity, potentially enabling covalent binding to cysteine residues in target proteins .

- The pyran-4-one core may contribute to π-π stacking interactions in enzyme active sites .

Advanced Research Questions

Q. How can contradictory results in biological assays (e.g., varying IC50 values) be resolved?

Contradictions may arise from:

- Assay conditions : Differences in pH, reducing agents (e.g., DTT), or serum proteins can alter compound reactivity. Standardize protocols using controls like BSA-free buffers .

- Cellular permeability : Use logP calculations (predicted ~3.2) and Caco-2 monolayer assays to assess membrane penetration .

- Metabolic stability : Perform microsomal incubation studies (human liver microsomes, NADPH cofactor) to identify rapid degradation pathways .

Q. What strategies optimize regioselectivity during the synthesis of thioether linkages?

- Protecting groups : Temporarily block reactive sites on the pyran ring (e.g., silyl ethers) to direct thiolate attack to the desired methyl position .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiadiazole thiolate .

- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while prolonged heating favors thermodynamic outcomes .

Q. How can molecular docking predict interactions with biological targets?

- Target selection : Prioritize enzymes with cysteine-rich active sites (e.g., SARS-CoV-2 Mpro, EGFR kinases) due to the nitro group’s electrophilicity .

- Docking software : Use AutoDock Vina with force fields adjusted for sulfur-containing ligands. Validate with crystal structures of analogous inhibitors (e.g., thiadiazole-bearing compounds) .

- MD simulations : Run 100-ns trajectories to assess binding stability and identify key residues (e.g., His41 in Mpro) .

Q. What methods validate the compound’s mechanism of action in cellular models?

- Covalent binding assays : Use LC-MS/MS to detect adducts formed between the compound and recombinant target proteins .

- RNA-seq/proteomics : Compare gene/protein expression profiles in treated vs. untreated cells to identify downstream pathways (e.g., apoptosis, oxidative stress) .

- CRISPR knockouts : Validate target specificity by testing efficacy in cells lacking the putative target gene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.